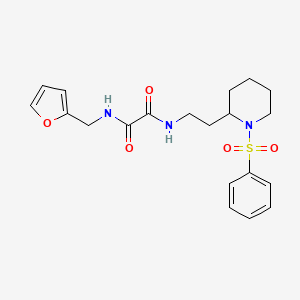

N1-(furan-2-ylmethyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-(furan-2-ylmethyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide, also known as FMe-ADOX, is a novel small molecule inhibitor that has been gaining attention in the field of cancer research. This compound is a potent and selective inhibitor of the enzyme NADPH oxidase 4 (NOX4), which has been implicated in the progression and metastasis of various types of cancer.

Aplicaciones Científicas De Investigación

Catalytic Activity Enhancement

N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO) has been shown to significantly enhance the catalytic activity in Cu-catalyzed coupling processes. This includes the N-arylation of anilines and cyclic secondary amines, enabling the coupling of a wide range of (hetero)aryl bromides with various (hetero)aryl amines and cyclic secondary amines under mild conditions. This method provides a cost-effective and efficient pathway for synthesizing pharmaceutically relevant building blocks, showcasing the compound's utility in facilitating complex organic synthesis reactions (Bhunia, S. V. Kumar, D. Ma, 2017).

Neuroinflammation Imaging

The compound has also found application in the development of PET radiotracers for imaging neuroinflammation. A derivative, identified for its specificity towards the CSF1R receptor, is utilized as a non-invasive tool for imaging reactive microglia and disease-associated microglia's contribution to neuroinflammation in vivo. This application is critical in understanding the role of neuroinflammation in neuropsychiatric disorders and the development of therapeutics targeting neuroinflammation (Horti et al., 2019).

Antimicrobial Studies

Another area of application is in antimicrobial research, where N-substituted derivatives of similar compounds have been synthesized and evaluated for their antibacterial properties. These studies reveal the compound's potential as a framework for developing new antimicrobial agents capable of combating both Gram-negative and Gram-positive bacterial strains, highlighting its significance in addressing global antibiotic resistance challenges (Khalid et al., 2016).

Analytical Method Development

In analytical chemistry, derivatives of the compound have been utilized in the development of sensitive and selective methods for the determination of active pharmaceutical ingredients in injection solutions. This demonstrates the compound's relevance in enhancing the precision and accuracy of pharmaceutical analysis, ensuring drug safety and efficacy (Varynskyi, Parchenko, А. G. Kaplaushenko, 2017).

Propiedades

IUPAC Name |

N-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N'-(furan-2-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O5S/c24-19(20(25)22-15-17-8-6-14-28-17)21-12-11-16-7-4-5-13-23(16)29(26,27)18-9-2-1-3-10-18/h1-3,6,8-10,14,16H,4-5,7,11-13,15H2,(H,21,24)(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCQYRXFBLTYJOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CCNC(=O)C(=O)NCC2=CC=CO2)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(furan-2-ylmethyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[4-(thiophen-2-yl)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2742280.png)

![3-(4-chlorophenyl)-5-(2-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2742284.png)

![Ethyl 3-azaspiro[5.5]undecane-11-carboxylate](/img/structure/B2742293.png)

![7-(4-methoxyphenyl)-3-(3-nitrophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2742294.png)